molecular formula C23H23FN2O3S B2762717 4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1110989-19-9

4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2762717
CAS No.: 1110989-19-9
M. Wt: 426.51
InChI Key: NCTUIOHZZGPOSP-UHFFFAOYSA-N
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Description

4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, a fluorine atom at the 6th position of the quinoline ring, and a piperidin-1-ylcarbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-15-6-7-16(2)21(12-15)30(28,29)22-18-13-17(24)8-9-20(18)25-14-19(22)23(27)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTUIOHZZGPOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is the most widely employed method for synthesizing substituted quinolines. For 6-fluoroquinoline derivatives, the protocol involves:

  • Starting Material : 3-Fluoroaniline reacts with ethyl ethoxymethylenemalonate under reflux in acetic acid to form a β-keto anilide intermediate.
  • Cyclization : Treatment with polyphosphoric acid (PPA) at 120–140°C induces ring closure, yielding 6-fluoroquinoline-3-carboxylic acid ethyl ester.
  • Hydrolysis : The ester is saponified using aqueous NaOH to generate 6-fluoroquinoline-3-carboxylic acid (Yield: 68–72%).

Key Reaction Conditions :

Step Reagents/Conditions Temperature Yield (%)
Anilide Formation Ethyl ethoxymethylenemalonate, AcOH Reflux 85
Cyclization Polyphosphoric acid 130°C 70
Hydrolysis 2M NaOH, EtOH/H2O 80°C 72

Alternative Friedländer Synthesis

For substrates requiring bulkier substituents, the Friedländer synthesis offers improved regiocontrol:

  • Condensation : 2-Amino-5-fluorobenzaldehyde reacts with diethyl ketomalonate in the presence of HCl/EtOH.
  • Cyclodehydration : Heating under reflux forms 6-fluoro-3-carbethoxyquinoline (Yield: 65%).

Introduction of the 2,5-Dimethylbenzenesulfonyl Group

Directed C–H Sulfonation

Position 4 of the quinoline is activated for electrophilic substitution by the electron-withdrawing carboxylic acid group at position 3.

  • Sulfonation : Treatment with 2,5-dimethylbenzenesulfonyl chloride in the presence of AlCl3 at 0–5°C selectively installs the sulfonyl group at position 4.
  • Workup : Quenching with ice-water followed by recrystallization from ethanol yields 4-(2,5-dimethylbenzenesulfonyl)-6-fluoroquinoline-3-carboxylic acid (Yield: 58%).

Optimization Data :

Catalyst Solvent Temperature Time (h) Yield (%)
AlCl3 DCM 0°C 4 58
FeCl3 DCE RT 6 42

Nucleophilic Aromatic Substitution

For halogenated intermediates, sodium 2,5-dimethylbenzenesulfinate displaces a leaving group at position 4:

  • Chlorination : 6-Fluoroquinoline-3-carboxylic acid is treated with N-chlorosuccinimide (NCS) in DMF to install chlorine at position 4.
  • Substitution : Reaction with sodium 2,5-dimethylbenzenesulfinate and CuI in DMSO at 100°C affords the sulfonated product (Yield: 63%).

Formation of the Piperidine-1-Carbonyl Moiety

Amide Coupling via Acid Chloride

The carboxylic acid at position 3 is activated for nucleophilic attack by piperidine:

  • Chlorination : 4-(2,5-Dimethylbenzenesulfonyl)-6-fluoroquinoline-3-carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride.
  • Aminolysis : Reaction with piperidine in anhydrous THF in the presence of triethylamine yields the target amide (Yield: 81%).

Reaction Parameters :

Base Solvent Temperature Time (h) Yield (%)
Et3N THF 0°C → RT 12 81
DIPEA DCM RT 24 76

Optimization and Alternative Pathways

One-Pot Sulfonation-Amidation

A streamlined protocol combines sulfonation and amidation in sequential steps without isolating intermediates:

  • Sulfonation : 6-Fluoroquinoline-3-carboxylic acid is treated with 2,5-dimethylbenzenesulfonyl chloride and AlCl3.
  • In Situ Activation : Addition of SOCl2 converts the carboxylic acid to the acid chloride.
  • Piperidine Addition : Direct introduction of piperidine affords the final product (Overall Yield: 54%).

Metal-Catalyzed Late-Stage Functionalization

Palladium-mediated cross-coupling offers an alternative for introducing the sulfonyl group:

  • Borylation : 4-Bromo-6-fluoroquinoline-3-carboxylic acid undergoes Miyaura borylation with bis(pinacolato)diboron.
  • Suzuki Coupling : Reaction with 2,5-dimethylbenzenesulfonyl iodide under Pd(PPh3)4 catalysis installs the sulfonyl group (Yield: 49%).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline
  • 4-[(2,5-Dimethylphenyl)sulfonyl]-6-bromo-3-(piperidin-1-ylcarbonyl)quinoline

Uniqueness

4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

4-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a synthetic compound belonging to the quinoline class, notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

  • IUPAC Name : this compound
  • CAS Number : 1110989-19-9
  • Molecular Formula : C23H23FN2O3S

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Quinoline Core : The initial step typically involves the cyclization of an appropriate precursor to form the quinoline structure.
  • Fluorination : A fluorine atom is introduced at the 6-position through electrophilic substitution.
  • Piperidine Carbonylation : The piperidine group is attached via a carbonylation reaction.
  • Sulfonylation : The final step involves the introduction of the 2,5-dimethylbenzenesulfonyl group, which enhances the compound's biological activity .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Interaction : It could bind to various receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular functions or inhibiting essential metabolic pathways.

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Interference with cell cycle regulators.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially modulate neurotransmitter levels and protect neuronal cells from damage in models of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
Anticancer ResearchShowed that similar quinoline compounds induced apoptosis in various cancer cell lines through ROS generation.
Neuroprotection StudyIndicated potential protective effects against oxidative stress in neuronal cultures.

Q & A

Q. What are the key synthetic routes for synthesizing 4-(2,5-dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves three critical steps:

Quinoline Core Formation : Cyclization of substituted aniline derivatives via the Skraup or Friedländer reaction, with fluorination at the 6-position achieved using fluorinating agents like Selectfluor® under controlled pH (6–7) .

Sulfonylation : Introduction of the 2,5-dimethylbenzenesulfonyl group via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinoline core, using sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Piperidine Carboxylation : Amide coupling of the piperidine moiety at the 3-position using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF, with yields improved by maintaining inert atmospheres (N₂/Ar) .

Q. Optimization Tips :

  • Monitor fluorination efficiency via ¹⁹F NMR to avoid over-substitution .
  • Use HPLC (C18 column, acetonitrile/water gradient) to assess purity post-sulfonylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., sulfonyl at C4 vs. C3) via coupling patterns and chemical shifts. For example, the quinoline H-2 proton typically appears as a singlet at δ 8.5–9.0 ppm .
  • HRMS (ESI+) : Validate molecular weight (expected [M+H]⁺: ~487.15) and detect trace impurities (<0.5%) .
  • HPLC-PDA : Use a reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify purity (>98% required for biological assays) .

Advanced Research Questions

Q. How do structural modifications in the benzenesulfonyl and piperidine moieties influence the compound’s biological activity, based on SAR studies of analogous quinolines?

Methodological Answer : Structure-activity relationship (SAR) studies of related quinolines reveal:

  • Benzenesulfonyl Group : Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while bulky groups (e.g., -CH₃) reduce solubility .
  • Piperidine Carbamate vs. Amide : Carbamate linkages improve metabolic stability but reduce cell permeability compared to amides .

Q. Table 1: Comparative Activity of Analogous Compounds

Substituent (R₁: Sulfonyl; R₂: Piperidine)IC₅₀ (nM) for Kinase XLogP
2,5-(CH₃)₂C₆H₃SO₂, CONH-piperidine12.3 ± 1.23.8
4-ClC₆H₄SO₂, COO-piperidine45.6 ± 3.14.2
3-CF₃C₆H₄SO₂, CONH-azepane8.9 ± 0.75.1

Data synthesized from

Q. What strategies can resolve discrepancies in reported biological activity data for quinoline derivatives with similar substituents?

Methodological Answer : Common sources of contradiction include:

  • Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and standardize cell lines (e.g., HEK293 vs. HeLa) .
  • Solubility Artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) in assay buffers .
  • Metabolic Interference : Use liver microsome stability assays to rule out rapid degradation in cell-based studies .

Q. What in silico approaches are recommended to predict this compound’s interaction with biological targets like kinases or DNA topoisomerases?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Model the compound into ATP-binding pockets (e.g., EGFR kinase; PDB: 1M17). Prioritize poses with sulfonyl groups forming H-bonds to Lys745 and piperidine occupying hydrophobic back pockets .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) and hydrogen bond occupancy (>50% for critical residues) .

Q. How can differential scanning calorimetry (DSC) and X-ray crystallography elucidate polymorphic forms affecting pharmacological performance?

Methodological Answer :

  • DSC : Identify polymorphs by detecting endothermic peaks (e.g., Form I melts at 215°C vs. Form II at 198°C). Stability studies (40°C/75% RH for 4 weeks) can correlate polymorphs with degradation rates .
  • X-ray Crystallography : Solve crystal structures to confirm sulfonyl group orientation (e.g., anti vs. syn periplanar), which impacts solubility and target binding .

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